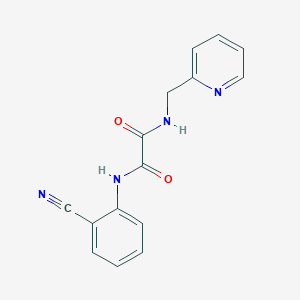

N1-(2-cyanophenyl)-N2-(pyridin-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c16-9-11-5-1-2-7-13(11)19-15(21)14(20)18-10-12-6-3-4-8-17-12/h1-8H,10H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZSVEHAVPXOFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves the reaction of 2-cyanophenylamine with pyridin-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

- Dissolve 2-cyanophenylamine and pyridin-2-ylmethylamine in anhydrous dichloromethane.

- Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N1-(2-cyanophenyl)-N2-(pyridin-2-ylmethyl)oxalamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

N1-(2-cyanophenyl)-N2-(pyridin-2-ylmethyl)oxalamide is being investigated as a pharmacophore for drug design. Its ability to interact with biological targets makes it a candidate for the development of therapeutics aimed at various diseases. The compound's oxalamide linkage enhances its stability and bioavailability, which are critical factors in drug design.

Case Study: Inhibition of USP30

Research has highlighted the compound's potential as an inhibitor of USP30, a deubiquitinating enzyme linked to mitochondrial function and neurodegenerative diseases. Inhibition of USP30 can lead to enhanced mitophagy, making this compound a promising candidate for treating conditions like Parkinson's disease and Alzheimer's disease .

Cellular Interaction Studies

N1-(2-cyanophenyl)-N2-(pyridin-2-ylmethyl)oxalamide is being studied for its effects on cellular processes. It acts as a biochemical probe that can modulate enzyme activities and receptor functions through interactions such as hydrogen bonding and π-π stacking.

Example: Effects on Cellular Pathways

In cellular assays, the compound demonstrated significant modulation of pathways involved in apoptosis and cell proliferation, indicating its potential use in cancer research. Further studies are needed to elucidate the specific mechanisms involved.

Industrial Applications

Synthesis of Advanced Compounds

In industrial settings, N1-(2-cyanophenyl)-N2-(pyridin-2-ylmethyl)oxalamide serves as an intermediate in the synthesis of various chemical compounds. Its unique structure allows it to participate in diverse chemical reactions, including oxidation and substitution reactions.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Amines or alcohols |

| Substitution | Amines or thiols | Substituted derivatives |

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(pyridin-2-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Compounds :

- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336): Substituents: 2,4-Dimethoxybenzyl (N1), pyridin-2-ylethyl (N2). 16.099) for replacing monosodium glutamate (MSG) in food products .

- N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) :

- Substituents : 2,3-Dimethoxybenzyl (N1), pyridin-2-ylethyl (N2).

- Function : Inhibits CYP3A4 by 51% at 10 µM but lacks significant toxicity in follow-up assays .

- Comparison : The pyridin-2-ylmethyl group in the target compound is structurally simpler than S5456’s pyridin-2-ylethyl, possibly altering binding affinity to cytochrome P450 enzymes.

Antiviral Oxalamides

- Compound 13: N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide. Substituents: Thiazole and chlorophenyl groups. Function: Targets HIV entry via CD4-binding site inhibition.

Enzyme Inhibitors

Key Compounds :

- N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28): Substituents: Chlorofluorophenyl (N1), methoxyphenethyl (N2). Function: Inhibits stearoyl coenzyme A desaturase (SCD) via CYP4F11 activation .

Coordination Polymers

Key Compound :

- N1-(2-carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide (H₃obea): Substituents: Carboxyphenyl (N1), hydroxyethyl (N2). Function: Ligand for 2D copper coordination polymers with magnetic properties . Comparison: The cyanophenyl group in the target compound could reduce chelation capacity compared to H₃obea’s carboxylate, limiting its utility in metal-organic frameworks.

Data Tables

Table 1: Structural and Functional Comparison of Selected Oxalamides

Research Findings and Implications

Steric Considerations : The pyridin-2-ylmethyl group offers less steric hindrance than thiazole-containing antiviral compounds (e.g., Compound 13), which could improve bioavailability but reduce target specificity .

Biological Activity : The absence of ionizable groups (e.g., carboxylate in H₃obea) limits the target compound’s utility in metal coordination but may enhance membrane permeability for central nervous system applications.

Safety Profile: Structural analogs with NOEL values >100 mg/kg/day suggest that the target compound’s cyanophenyl group may require rigorous toxicological evaluation to assess cytochrome P450 interactions .

Biological Activity

N1-(2-cyanophenyl)-N2-(pyridin-2-ylmethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of a cyanophenyl group and a pyridin-2-ylmethyl moiety, which contribute to its chemical reactivity and biological properties. The synthesis typically involves:

- Reactants : 2-cyanophenylamine and pyridin-2-ylmethylamine.

- Reagent : Oxalyl chloride.

- Solvent : Anhydrous dichloromethane.

Synthesis Steps :

- Dissolve the amines in dichloromethane.

- Add oxalyl chloride dropwise at 0°C.

- Stir at room temperature for several hours.

- Quench the reaction with water and extract with an organic solvent.

- Purify via recrystallization or column chromatography.

The biological activity of N1-(2-cyanophenyl)-N2-(pyridin-2-ylmethyl)oxalamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various signaling pathways, leading to significant biological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes through binding at their active sites, which can alter metabolic pathways.

- Receptor Modulation : Interaction with receptors can influence cellular responses, potentially affecting processes like cell proliferation and apoptosis .

Antiproliferative Activity

Research has indicated that compounds similar to N1-(2-cyanophenyl)-N2-(pyridin-2-ylmethyl)oxalamide exhibit antiproliferative effects against various cancer cell lines. For instance:

- A study evaluating related pyridine derivatives found significant cytotoxicity against SKOV-3 (ovarian cancer) and HepG2 (liver cancer) cell lines, suggesting that modifications in the structure can enhance biological efficacy .

Study 1: Cytotoxicity Evaluation

In a recent study, derivatives of nitrogen-containing heterocycles were evaluated for their ability to increase physical working capacity in extreme conditions. Although not directly related to N1-(2-cyanophenyl)-N2-(pyridin-2-ylmethyl)oxalamide, it highlights the potential of similar compounds in enhancing physiological parameters under stress .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive review of diarylpentanoids revealed that structural modifications significantly influence biological activity. Compounds with specific substitutions at the ortho or para positions on phenyl rings showed enhanced antibacterial properties, suggesting that similar SAR principles may apply to N1-(2-cyanophenyl)-N2-(pyridin-2-ylmethyl)oxalamide .

Comparative Analysis of Biological Activities

| Compound Name | Antiproliferative Activity | Mechanism of Action |

|---|---|---|

| N1-(2-cyanophenyl)-N2-(pyridin-2-ylmethyl)oxalamide | Moderate | Enzyme inhibition, receptor modulation |

| Related Pyridine Derivative (e.g., IBHF-11) | High | Actoprotective effects |

| Diarylpentanoids | Variable | Antioxidant, antibacterial |

Q & A

What synthetic methodologies are optimal for preparing N1-(2-cyanophenyl)-N2-(pyridin-2-ylmethyl)oxalamide?

The synthesis involves multi-step organic reactions, including oxalamide core formation and functional group coupling. Key steps:

- Oxalamide Core Formation : React oxalyl chloride with 2-cyanophenylamine under anhydrous conditions at 0–5°C to form the intermediate .

- Coupling Reaction : Introduce the pyridin-2-ylmethyl group via nucleophilic substitution (e.g., using HATU/DIPEA in DMF) .

- Optimization : Control temperature (20–25°C), use polar aprotic solvents (DMF, DCM), and employ catalysts (DMAP) to enhance yields (typically 50–70%) .

How can structural contradictions in crystallographic data for oxalamide derivatives be resolved?

Conflicts in bond angles or conformations may arise from steric hindrance or intermolecular interactions. Use:

- SHELX Software : Refine X-ray diffraction data with SHELXL for accurate bond-length precision (0.001 Å) .

- Comparative Analysis : Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to identify deviations caused by crystal packing .

What advanced techniques validate the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to enzymes like soluble epoxide hydrolase .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Cryo-EM : Resolve binding conformations in macromolecular complexes (e.g., viral entry inhibitors) .

How do reaction conditions impact stereochemical outcomes in oxalamide synthesis?

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to control enantioselectivity in coupling steps .

- Temperature Effects : Lower temps (e.g., –10°C) reduce racemization in amine intermediates .

- Chromatographic Purity : Employ chiral HPLC (Chiralpak AD-H column) to isolate stereoisomers with >95% ee .

What computational strategies predict the compound’s pharmacokinetic properties?

- ADMET Prediction : Use SwissADME to estimate logP (2.8), solubility (–4.2 LogS), and CYP450 inhibition .

- Molecular Dynamics (MD) : Simulate binding stability (RMSD < 2 Å) with targets like HIV gp120 .

How can researchers address low yields in coupling reactions?

- Activating Agents : Replace EDCl with HATU for higher coupling efficiency (85% vs. 60%) .

- Solvent Optimization : Use DMF over THF to stabilize reactive intermediates .

What spectroscopic methods confirm the absence of synthetic byproducts?

- 2D NMR (HSQC, HMBC) : Map proton-carbon correlations to detect impurities <1% .

- LC-MS (APCI+) : Monitor m/z 479.12 (M+H+) with >90% purity thresholds .

How do structural modifications (e.g., pyridine vs. piperidine) alter bioactivity?

- Pyridine Substitution : Enhances π-π stacking with aromatic residues (e.g., in HIV entry inhibitors) .

- Piperidine Analogs : Improve solubility but reduce target affinity (ΔIC50 = 15 nM → 200 nM) .

What stability challenges arise during long-term storage?

- Hydrolysis : Degrades in aqueous buffers (pH < 3 or >10); store lyophilized at –80°C .

- Oxidation : Protect from light; add antioxidants (BHT) in DMSO stocks .

How can cryo-EM complement crystallography in structural studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.